4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid
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Overview
Description
4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process . This compound is of significant interest in organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated synthesis equipment can also improve the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid.
Scientific Research Applications
4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butoxycarbonylamino-2-hydroxy-butanoic acid
- 4-tert-Butoxycarbonylamino-2-hydroxy-3-methylbutanoic acid
- 4-tert-Butoxycarbonylamino-2-hydroxy-3-phenylpropanoic acid
Uniqueness
4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid is unique due to its specific structure, which includes a hydroxyl group and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of peptides and other complex molecules .
Properties
IUPAC Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POASMXSJVKADPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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